molecular formula C17H11N B14756686 Naphtho[1,2-g]quinoline CAS No. 224-89-5

Naphtho[1,2-g]quinoline

Cat. No.: B14756686
CAS No.: 224-89-5
M. Wt: 229.27 g/mol
InChI Key: FUCWHVHYYUEKSL-UHFFFAOYSA-N
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Description

Naphtho[1,2-g]quinoline is a polycyclic aromatic compound featuring a quinoline ring system fused to a naphthalene moiety, with the molecular formula C17H11N . This structure is part of a broader class of heteroarene-fused scaffolds that are of significant interest in medicinal and materials chemistry . Researchers value these fused ring systems as valuable templates for developing new therapeutic agents, particularly in anticancer research . For instance, synthetic methodologies have been developed to create complex molecular architectures incorporating the naphthoquinoline scaffold, which are then evaluated for their biological activity . The compound serves as a fundamental building block in organic synthesis, with applications explored in the development of organic electronics and semiconductors due to its extended π-conjugated system . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

224-89-5

Molecular Formula

C17H11N

Molecular Weight

229.27 g/mol

IUPAC Name

naphtho[1,2-g]quinoline

InChI

InChI=1S/C17H11N/c1-2-6-15-12(4-1)7-8-13-11-17-14(10-16(13)15)5-3-9-18-17/h1-11H

InChI Key

FUCWHVHYYUEKSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=NC4=C3

Origin of Product

United States

Synthetic Methodologies for Naphtho 1,2 G Quinoline and Its Scaffolds

Classical and Established Synthetic Routes

The construction of the Naphtho[1,2-g]quinoline scaffold relies on a foundation of classical organic reactions, which have been refined and adapted over time. These established routes provide reliable access to the core structure and its substituted analogs.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex molecules like quinoline (B57606) derivatives from simple starting materials in a single step. rsc.org These reactions are characterized by high atom economy and the ability to generate molecular diversity. rsc.org While specific examples for the direct synthesis of this compound via MCRs are not extensively documented in the provided results, the principles of MCRs are broadly applicable to quinoline synthesis and could be adapted for this specific scaffold. rsc.orgufms.br

One notable MCR is the Povarov reaction, which involves the reaction of an aniline (B41778), a benzaldehyde, and an activated alkene or alkyne to form tetrahydroquinolines, which can then be oxidized to quinolines. nih.gov Another example is the Doebner reaction, which utilizes an aniline, a pyruvic acid, and an aldehyde to produce quinoline-4-carboxylic acids. nih.govjptcp.com A greener approach to 2,4-diaryl-quinoline derivatives has been developed using a one-pot multicomponent reaction of anilines, aldehydes, and phenylacetylene (B144264) in water with hydrochloric acid as a promoter. ufms.br

A one-pot synthesis of new alkyl 1-naphthoates bearing a quinoline moiety has been reported, which involves a multistep reaction between acenaphthoquinone and various 1,3-diketones in the presence of primary alcohols. nih.govrsc.orgrsc.org This reaction proceeds through a sequential addition/oxidation process. nih.govrsc.orgrsc.org

Reaction Name Reactants Product Type Key Features
Povarov ReactionAniline, Benzaldehyde, Activated Alkene/AlkyneTetrahydroquinolines/QuinolinesForms the quinoline core in a convergent manner.
Doebner ReactionAniline, Pyruvic Acid, AldehydeQuinoline-4-carboxylic acidsThree-component coupling. nih.govjptcp.com
Greener 2,4-diaryl-quinoline synthesisAniline derivatives, Aldehyde derivatives, Phenylacetylene2,4-diaryl-quinolinesUses water as a solvent and HCl as a promoter. ufms.br
Naphthoate synthesis with quinoline moietyAcenaphthoquinone, 1,3-Diketones, AlcoholsAlkyl 1-naphthoates with quinoline moietyOne-pot, sequential addition/oxidation. nih.govrsc.orgrsc.org

Intramolecular Cyclization Methods

Intramolecular cyclization is a key strategy for constructing the fused ring system of this compound. This approach involves the formation of a bond within a single molecule to create a new ring.

A notable example is the acid-mediated intramolecular cyclization of 10-substituted benzo[h]quinolines bearing -CH2CN and -CH2CO2Et groups, which leads to compounds with a benzo[de]pyrido[3,2,1-ij]quinolinium core. nih.gov Another method involves the reductive cyclization of 2-(bromomethyl)-1,4-dimethoxy-3-nitroanthraquinone derivatives followed by oxidative aromatization to yield 2-substituted naphtho[2,3-g]quinoline-3-carboxylic acid esters. researchgate.net Furthermore, the synthesis of pyrrolo[1,2-a]quinolines has been achieved through the intramolecular annulation of o-alkynyl amino aromatic ketones catalyzed by rhodium(III). researchgate.net

Condensation Reactions

Condensation reactions are fundamental to the synthesis of quinoline and its fused derivatives. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water.

The reaction of diquinodithiins with various anilines and naphthylamines can produce tetracyclic and pentacyclic azaphenothiazines, which are structurally related to the this compound system. nih.gov For instance, the reaction of diquinodithiin with 1-naphthylamine (B1663977) hydrochloride yields Quino[3,2-b]naphtho[1′,2′-e] oup.comwikipedia.orgthiazine, while reaction with 2-naphthylamine (B18577) hydrochloride produces Quino[3,2-b]naphtho[2′,1′-e] oup.comwikipedia.orgthiazine. nih.gov

The condensation of 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with dimethylacetylenedicarboxylate (DMAD) or ethylacetoacetate results in furo- and pyrano-fused quinolines. researchgate.net Similarly, 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline condenses with active methylene (B1212753) compounds to afford coumarin-containing dihydroquinolines. researchgate.net

Skraup Reaction and its Derivatives

The Skraup synthesis is a classic and widely used method for the preparation of quinolines. wikipedia.orgpharmaguideline.com The archetypal reaction involves heating aniline with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.org The mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline. uop.edu.pknumberanalytics.com Ferrous sulfate (B86663) is often added to moderate the sometimes violent reaction. wikipedia.orgorgsyn.org

This method can be adapted to produce substituted quinolines by using substituted anilines. pharmaguideline.com The Doebner-von Miller reaction is a variation of the Skraup synthesis where α,β-unsaturated aldehydes or ketones are used instead of generating acrolein in situ from glycerol. jptcp.com

Reaction Reactants Key Reagents Product
Skraup SynthesisAniline, GlycerolSulfuric acid, Oxidizing agent (e.g., Nitrobenzene)Quinoline
Doebner-von Miller ReactionAniline, α,β-Unsaturated aldehyde/ketoneAcid (e.g., HCl)Substituted quinolines

Friedländer Quinoline Synthesis

The Friedländer synthesis is another cornerstone method for quinoline synthesis, involving the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by acids or bases. organic-chemistry.orgnih.gov A significant advantage of this method is the ability to produce polysubstituted quinolines with high regioselectivity. nih.gov

The reaction mechanism can proceed through two viable pathways: an initial aldol (B89426) addition followed by dehydration and imine formation, or initial Schiff base formation followed by an aldol reaction and elimination. wikipedia.org Numerous catalysts have been developed to improve the efficiency and environmental friendliness of the Friedländer synthesis, including iodine, p-toluenesulfonic acid, Lewis acids, and various nanocatalysts. wikipedia.orgorganic-chemistry.orgnih.govacs.org

Catalyst System Conditions Key Advantages
p-Toluenesulfonic acidSolvent-free, Microwave irradiationRapid and efficient. organic-chemistry.org
Molecular iodine-Highly efficient. organic-chemistry.org
Neodymium(III) nitrate (B79036) hexahydrate-Efficient for functionalized quinolines. organic-chemistry.org
Fe3O4@SiO2/ZnCl2Solvent-free, 60 °CMagnetic, reusable nanocatalyst. nih.gov
NiO nanoparticlesEthanol (B145695), refluxHigh yield, short reaction time. nih.gov

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction, a powerful [4+2] cycloaddition, provides a versatile route to various carbo- and heterocyclic systems. The aza-Diels-Alder reaction, specifically the Povarov reaction, is particularly relevant for the synthesis of quinoline scaffolds. nih.govresearchgate.net This reaction typically involves an electron-rich dienophile reacting with an electron-deficient diene, such as an imine formed from an aniline and a benzaldehyde. nih.gov

This methodology has been successfully employed to synthesize chlorinated quinolines and benzoquinolines. nih.govescholarship.org For example, the reaction of 5-chloro-2-methylaniline (B43014) with various benzaldehydes, followed by reaction with an alkyne in the presence of a Lewis acid, yields functionalized quinolines. nih.gov Quinones can also act as dienophiles in Diels-Alder reactions, a strategy that has been historically significant in the total synthesis of natural products. nih.gov A one-pot photochemical reaction of 7-bromo-6-methoxyquinoline-5,8-dione (B12878820) with 1,1-diarylethylenes regioselectively synthesizes substituted this compound-7,12-diones, which are aza-analogues of benz[a]anthracene-7,12-diones. oup.com

Advanced Synthetic Strategies for this compound and its Scaffolds

The construction of complex polycyclic aromatic hydrocarbons containing nitrogen (aza-PAHs), such as this compound, requires sophisticated and efficient synthetic methodologies. Modern organic synthesis has moved towards advanced strategies that offer high selectivity, atom economy, and functional group tolerance. These methods include metal-catalyzed cross-couplings, metal-free alternatives, photochemical reactions, and elegant one-pot cascade sequences that rapidly build molecular complexity.

Metal-Catalyzed Syntheses

Transition metal catalysis has become an indispensable tool for the construction of complex aromatic systems. Catalysts based on palladium, rhodium, iridium, iron, and copper are widely used to facilitate the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for assembling the this compound framework.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for its ability to activate and functionalize otherwise inert C-H bonds. This approach allows for the direct attachment of aryl groups to the quinoline core, a key step in building the extended aromatic system of this compound.

Directed C-H functionalization, where a directing group guides the palladium catalyst to a specific C-H bond, is a powerful strategy. For instance, the aldehyde group in quinoline-8-carbaldehydes can direct palladium to arylate the C-H bond, forming aryl quinolinyl ketones. This transformation can be achieved using aryl iodides with electron-donating groups or aryl diazonium salts with electron-withdrawing groups, showcasing good functional group tolerance. A notable application of this methodology was its use in the gram-scale synthesis of potent tubulin polymerization inhibitors.

Palladium(0)-catalyzed intramolecular C–H bond functionalization of cyclopropanes offers another route to quinoline and tetrahydroquinoline derivatives. This one-pot protocol proceeds through the cleavage of a C–H bond and formation of a C–C bond, generating a dihydroquinoline intermediate via the in-situ opening of the cyclopropane (B1198618) ring. Furthermore, palladium-catalyzed [3+3] annulation has been developed for synthesizing polycyclic aromatic hydrocarbons (PAHs) from smaller aromatic fragments, a method applicable to building complex structures like perylene (B46583) derivatives from dibromonaphthalene precursors. rsc.org

Table 1: Examples of Palladium-Catalyzed Functionalization for Quinoline Scaffolds

Catalyst System Substrate Type Coupling Partner Product Type Ref.
Pd(OAc)₂ Quinoline-8-carbaldehyde Aryl iodide / Aryl diazonium salt Aryl quinolinyl ketone rsc.org
Pd(0) catalyst N-Tethered cyclopropyl (B3062369) amine - Tetrahydroquinoline rsc.org
Pd catalyst 1,8-Dibromonaphthalene PAH boronic ester Perylene derivative rsc.org
Pd catalyst 1,6-Diyne Bromo(iso)quinoline Fused phenanthridine nih.gov

Beyond palladium, a variety of other transition metals are effective catalysts for synthesizing quinoline and aza-PAH scaffolds.

Rhodium: Rhoda-electrocatalyzed domino reactions provide a modular route to aza-PAHs. nih.govnih.gov This method utilizes a cascade C-H activation and alkyne annulation process, guided by a multifunctional O-methylamidoxime directing group. nih.govnih.gov This electrochemical approach is notable for its mild conditions, user-friendly setup, and excellent functional group tolerance, including reactive groups like iodo and azido. nih.govnih.gov The practicality of this synthesis has been demonstrated on a gram scale. nih.gov

Iridium: Iridium-catalyzed C-H borylation is a powerful technique for the late-stage functionalization of quinolines. nih.govthieme-connect.comacs.orgresearchgate.netnih.gov Using a silica-supported phosphane-iridium system, site-selective borylation can be achieved at the C8 position of quinoline derivatives. nih.govthieme-connect.com The resulting boronic esters are versatile intermediates that can undergo further transformations, such as Suzuki-Miyaura couplings and Hartwig-Buchwald aminations, to introduce a wide range of substituents. acs.org This strategy has been successfully applied to the synthesis of a corticotropin-releasing factor1 (CRF1) receptor antagonist. nih.gov

Iron: As an earth-abundant and inexpensive metal, iron has emerged as a sustainable catalyst for quinoline synthesis. Iron-catalyzed acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols with secondary alcohols affords highly substituted and fused polycyclic quinolines with the liberation of only water and hydrogen as byproducts. rsc.orgrsc.org Single-atom iron catalysts have also been developed for the three-component oxidative cyclization of anilines and acetophenones to produce a diverse array of quinolines. nih.gov Additionally, iron(III) chloride-phenanthroline complexes can catalyze the visible-light-driven decarboxylation of carboxylic acids to generate radicals for the alkylation of quinolines. mdpi.com

Copper: Copper catalysts are used in various quinoline syntheses. Ligand-free copper-catalyzed domino reactions of 2-bromobenzaldehydes or 2-bromobenzyl bromides with 6-aminouracils can produce pyrimidine-fused quinolines. acs.orgacs.org These one-pot reactions form both C-C and C-N bonds efficiently. acs.orgacs.org Copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes also yield quinoline derivatives through a sequence of aldol reaction, C(aryl)–N bond formation, and elimination. rsc.org

Ruthenium: Ruthenium complexes are effective for the one-pot synthesis of quinolines from readily available starting materials. sioc-journal.cnrsc.orgnih.gov For example, nitroarenes can react with trialkylamines in the presence of a ruthenium trichloride (B1173362) catalyst to form quinolines. sioc-journal.cn Ruthenium pincer complexes catalyze the acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with other alcohols and nitriles to generate a wide variety of substituted quinolines and quinazolines. rsc.org Another approach involves the cyclocondensation of anilines with 1,3-diols catalyzed by a RuCl₃·xH₂O/PBu₃ system. nih.gov

Gold: Gold catalysts are employed in the synthesis of various nitrogen-containing heterocycles. rsc.orgacs.orgdigitellinc.comdigitellinc.comorganic-chemistry.org A relay catalysis system combining gold(I) with a Lewis acid like Yb(OTf)₃ can achieve a cascade cycloisomerization/[3+2] cycloaddition between alkynyl amides and aziridines to build complex spiro heterocycles. acs.org

Table 2: Overview of Other Transition Metal-Catalyzed Syntheses for Aza-PAH Scaffolds

Metal Catalyst Reaction Type Starting Materials Product Type Ref.
Rhodium Electro-catalyzed Domino C-H Annulation Aryl amidoxime, Alkyne Aza-PAH nih.govnih.gov
Iridium C-H Borylation Quinolines, B₂pin₂ C8-Borylated Quinolines nih.govnih.gov
Iron Acceptorless Dehydrogenative Coupling 2-Aminoaryl alcohols, Secondary alcohols Fused Polycyclic Quinolines rsc.orgrsc.org
Copper Domino Reaction 2-Bromobenzaldehydes, 6-Aminouracils Pyrimidine-fused Quinolines acs.orgacs.org
Ruthenium Acceptorless Dehydrogenative Coupling 2-Aminobenzyl alcohols, Alcohols, Nitriles Substituted Quinolines rsc.org
Gold/Lewis Acid Relay Catalysis Cascade Alkynyl amides, Aziridines Spiro N-Heterocycles acs.org

Metal-Free Synthesis Protocols

While metal catalysis is powerful, the development of metal-free synthetic routes is a significant goal in green chemistry to avoid potential metal contamination in products. Several metal-free strategies have been established for constructing quinoline-based scaffolds.

One notable approach involves a one-pot sequential addition/oxidation process between acenaphthoquinone and various 1,3-diketones in the presence of an alcohol. mdpi.com This method proceeds via a metal-free addition followed by an H₅IO₆-mediated C-C oxidative cleavage to produce novel alkyl 1-naphthoates bearing a quinoline moiety. mdpi.com The alcohol serves as both the solvent and a nucleophile in this reaction. mdpi.com

Photochemical Synthesis and Photocyclization

Photochemical reactions offer a unique way to construct complex molecules by accessing excited states with distinct reactivity. These methods are often clean, efficient, and can be performed under mild conditions.

The photochemical cycloaddition of quinolines with alkenes can proceed via a dearomative para-cycloaddition, enabled by photosensitization of Lewis acid-complexed substrates. nih.gov This process exhibits high regio- and diastereoselectivity, which can be influenced by the choice of solvent and substituent patterns. nih.gov Mechanistic studies suggest the reaction proceeds through a reversible radical addition followed by a selectivity-determining radical recombination. nih.gov

Another powerful photochemical strategy is the cyclization of 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes, which affords 2,3-diphenylquinoline (B3369077) derivatives in good yields. rsc.org Similarly, substituted 2,3-dihydro-1H-cyclopenta[b]quinolines can be synthesized by irradiating substituted 2-benzylidenecyclopentanone (B176167) O-alkyloximes. nih.gov This reaction proceeds via an E- to Z-isomerization, a six-π-electron cyclization to form a dihydroquinoline intermediate, and subsequent aromatization. nih.gov

Visible-light-mediated radical cyclization of 2-(azidomethyl)-3-aryl-prop-2-enenitriles, initiated by N-bromosuccinimide (NBS), provides an effective route to quinoline-3-carbonitriles. acs.org This reaction involves the formation of an iminyl radical which undergoes intramolecular cyclization onto the aryl ring. acs.org The development of this chemistry in continuous flow reactors has demonstrated its scalability and safety advantages. acs.org

One-Pot Reaction Sequences and Domino Reactions

One-pot and domino (or cascade) reactions are highly efficient synthetic strategies that combine multiple reaction steps in a single operation without isolating intermediates. This approach minimizes waste, saves time, and allows for the rapid construction of complex molecular architectures like this compound.

A one-pot photochemical reaction of 7-bromo-6-methoxyquinoline-5,8-dione with 1,1-diarylethylenes leads to the regioselective synthesis of substituted this compound-7,12-dione derivatives. This method provides a novel pathway to aza-analogues of benz[a]anthracene-7,12-diones.

Domino reactions catalyzed by copper have been developed to synthesize fused quinoline systems. For example, the reaction of enaminones with 2-bromo- or 2-iodobenzaldehydes proceeds through a domino sequence of an aldol reaction, C(aryl)–N bond formation, and elimination to furnish various quinolines. rsc.org Similarly, pyrimidine-fused quinolines can be constructed in one pot from 6-aminouracils and 2-bromobenzaldehydes using a ligand-free copper catalyst. acs.orgacs.org

Palladium catalysis is also prominent in domino reactions. Fused phenanthridines have been synthesized via a domino cyclization of 1,6-diynes with bromo(iso)quinoline. nih.gov Furthermore, the synthesis of polyfluoroalkyl aza-PAHs can be achieved through the addition of perfluoroalkyl radicals to α-(biaryl-2-yl)vinyl azides. nih.gov This generates an iminyl radical that subsequently cyclizes with the intramolecular arene moiety to build the aza-PAH skeleton. nih.gov

Electrochemically and Photochemically Driven Synthetic Methods

The use of electrochemistry and photochemistry offers unique pathways for the synthesis of complex organic molecules, often under mild conditions. While specific research on the electrochemical synthesis of this compound is limited, related studies on naphthoquinone derivatives suggest potential avenues. For instance, the electrolysis of 1,4-naphthoquinone (B94277) derivatives in aqueous acetic acid with magnesium perchlorate (B79767) as a supporting electrolyte has been shown to induce oxidative dimerization, yielding 2,2'-bi-1,4-naphthoquinonyl derivatives rsc.org. This highlights the potential of electrochemical methods for forming C-C bonds in precursors that could be cyclized to form the desired quinoline ring.

In contrast, photochemical methods have been directly applied to the synthesis of this compound derivatives. A notable example is the one-pot photochemical reaction for the regioselective synthesis of substituted this compound-7,12-diones oup.com. This method involves the reaction of 7-bromo-6-methoxyquinoline-5,8-dione with 1,1-diarylethylenes, providing a direct route to the aza-analogue of benz[a]anthracene-7,12-diones oup.com. The mechanism of such photochemical reactions often involves the generation of highly reactive intermediates. For instance, the photoinduced substitution reaction of 2-quinolinecarbonitriles in alcohols is proposed to be initiated by a hydrogen-atom abstraction from the solvent by the nitrogen atom of the quinoline nucleus, with the reactive excited singlet state being of a π,π* nature capes.gov.br.

Furthermore, photochemical dearomative cycloadditions of quinolines with alkenes, enabled by photosensitization of Lewis acid-complexed substrates, have been shown to proceed with high diastereo- and regioselectivity nih.gov. These reactions likely proceed through a stepwise radical cycloaddition mechanism involving triplet-triplet energy transfer nih.gov. Such strategies could potentially be adapted for the construction of the this compound scaffold from appropriate quinoline and naphthalene (B1677914) precursors.

Green Chemistry Approaches in Naphthoquinoline Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex heterocyclic compounds. In the context of naphthoquinoline synthesis, several environmentally benign strategies have been developed.

One-pot reactions are a cornerstone of green synthesis as they reduce solvent waste, energy consumption, and purification steps. A mild, eco-friendly, and high-yielding one-pot methodology has been developed for the synthesis of new naphthoate derivatives bearing quinoline moieties from acenaphthoquinone and various 1,3-diketones rsc.org. This reaction proceeds via a sequential addition/oxidation process and is conducted as a metal-free, one-pot reaction in two steps rsc.orgrsc.org.

The use of greener solvents and catalysts is another key aspect of green chemistry. Nanocatalysts, in particular, have gained attention due to their high efficiency and recyclability. For the synthesis of 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives, Fe3O4@propylsilane-arginine magnetic nanoparticles have been utilized as an environmentally safe solid acid catalyst in a one-pot reaction using ethanol as a solvent nih.gov. Similarly, solvent-free conditions have been employed for the Friedländer annulation process to prepare quinolines using a nanocatalyst, achieving good yields at 100 °C nih.gov. The use of water as a green solvent has also been demonstrated in the synthesis of pyrimido[4,5-b]quinolones using Fe3O4 nanoparticle-cell composites, with the catalyst being reusable for multiple cycles nih.gov.

Microwave-assisted synthesis is another green technique that often leads to shorter reaction times and higher yields. A sequential three-component reaction of an aromatic aldehyde, 2-aminoanthracene, and a cyclic 1,3-dicarbonyl compound under microwave irradiation has been developed for the synthesis of Naphtho[2,3-f]quinoline (B15498161) derivatives, a related isomer of the target compound acs.org. This method is noted for its operational simplicity and minimal environmental impact acs.org.

Green Chemistry ApproachReactantsCatalyst/ConditionsProductKey AdvantagesReference(s)
One-pot metal-free synthesisAcenaphthoquinone, 1,3-diketonesRO-/ROH, H5IO6Naphthoate derivatives with quinoline moietiesMild conditions, high yields, eco-friendly rsc.orgrsc.orgnih.gov
Nanocatalysisα-naphthylamine, aromatic aldehydes, malononitrileFe3O4@propylsilane-arginine MNPs, Ethanol2-Amino-4-arylbenzo[h]quinoline-3-carbonitrilesRecyclable catalyst, high yields, green solvent nih.gov
Solvent-free synthesis2-Aminoaryl ketones, dicarbonyl compoundsNanocatalyst, 100 °CQuinolinesNo solvent waste, good yields nih.gov
Aqueous synthesisAromatic aldehydes, 6-amino-1,3-dimethyluracil, dimedoneFe3O4 NPs-cell, Water, refluxPyrimido[4,5-b]quinolonesGreen solvent, reusable catalyst, high yields nih.gov
Microwave-assisted synthesisAromatic aldehyde, 2-aminoanthracene, 1,3-dicarbonylsAcidic medium, microwave irradiationNaphtho[2,3-f]quinoline derivativesOperational simplicity, increased safety, minimal environmental impact acs.org

Optimization of Synthetic Protocols for this compound and Derivatives

The optimization of synthetic protocols is critical for achieving high yields, purity, and desired stereochemical outcomes. This involves a careful selection of catalysts, solvents, and reaction conditions to control aspects such as chirality and regioselectivity.

Chiral Induction and Asymmetric Catalysis

Asymmetric synthesis is a powerful tool for obtaining enantiomerically pure compounds. In the context of quinoline-containing structures, significant progress has been made in developing chiral ligands and catalysts. While specific applications to this compound are emerging, the synthesis of related chiral quinoline-naphthalene atropisomers provides valuable insights researchgate.netnih.gov. A two-step strategy involving a chiral phosphoric acid-catalyzed Povarov reaction followed by a DDQ oxidation reaction has been developed to produce diverse functionalized quinoline-naphthalene atropisomers with excellent yields and enantioselectivities researchgate.net. This demonstrates the potential for central-to-axial chirality conversion in constructing these complex chiral scaffolds researchgate.net.

The development of chiral ligands containing quinoline motifs is a significant area of research for asymmetric catalysis researchgate.net. These ligands, when complexed with metals, can catalyze a variety of asymmetric transformations. Asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst is a successful example, yielding chiral morpholines with up to 99% enantiomeric excess rsc.org. Such catalytic systems could potentially be applied to the asymmetric reduction of appropriate this compound precursors.

Regioselective Control in Synthetic Pathways

Controlling regioselectivity is a major challenge in the synthesis of polycyclic aromatic compounds, particularly in reactions like the Friedländer synthesis, which can potentially yield multiple isomers researchgate.netwikipedia.org. The reaction of 2-aminobenzaldehydes with unsymmetrical ketones can lead to a mixture of products. However, by carefully selecting the catalyst and reaction conditions, a high degree of regioselectivity can be achieved. For instance, in the synthesis of an angular fused 4-substituted quinoline steroid, high yield and regioselectivity were obtained using 4-cholesten-3-one (B1668897) and 2'-aminoacetophenone. By varying the catalyst and conditions, the corresponding linear regioisomer could also be obtained with good selectivity researchgate.net.

Directly relevant to the target compound, a one-pot regioselective synthesis of Naphtho[2,1-g]quinoline-7,12-dione derivatives has been reported crossref.org. This highlights that with the appropriate choice of starting materials and reaction conditions, specific isomers of the naphthoquinoline system can be selectively prepared. The use of proline as a catalyst in the Friedländer annulation has also been shown to provide excellent regioselectivity in the synthesis of 2-substituted quinoline derivatives researchgate.net.

Influence of Solvent Systems and Reaction Conditions

The choice of solvent and reaction conditions plays a pivotal role in the outcome of a chemical synthesis, affecting reaction rates, yields, and even selectivity. In the synthesis of naphthoate derivatives bearing quinoline moieties, alcohols have been shown to play a dual role as both the reaction solvent and a nucleophile rsc.orgrsc.org. The initial addition step is performed under reflux in the alcohol, while the subsequent oxidative cleavage is carried out at room temperature rsc.orgrsc.org.

The reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene to form precursors for benzo[h]quinolines was optimized by varying the base and solvent. Triethylamine in chloroform (B151607) was found to be the optimal combination for the cyclization step nih.gov. In another study, the synthesis of quinoline-fused fluorescent dihydro/spiro-quinazolinones was optimized by screening various solvents, with 1,4-dioxane (B91453) showing good results, although a solvent-free protocol was also effective for certain substrates nih.gov.

The temperature is another critical parameter. For instance, in a one-pot synthesis of quinoline-fused quinazolinones, the reaction was initiated at 100 °C and then the temperature was increased to 115 °C to drive the reaction to completion nih.gov. Similarly, the synthesis of 6H-9-methoxyquinobenzothiazine was achieved by heating a mixture of reactants on an oil bath at 200–205 °C nih.gov.

ReactionSolvent/ConditionsEffectReference(s)
Synthesis of Naphthoate derivatives with quinoline moietiesAlcohols (reflux then room temp.)Solvent acts as both solvent and nucleophile rsc.orgrsc.org
Synthesis of Benzo[h]quinolinesTriethylamine, ChloroformOptimal base and solvent for cyclization nih.gov
Synthesis of Quinoline-fused quinazolinones1,4-Dioxane or solvent-freeSolvent improves yield for some substrates nih.gov
Synthesis of 6H-9-MethoxyquinobenzothiazineOil bath, 200–205 °CHigh temperature drives the fusion reaction nih.gov
Synthesis of 8-Methyl-4-sulfanylquinolin-2(1H)-oneBoiling DMFIncreased yield of the thione product mdpi.com

Synthetic Challenges and Innovative Methodological Developments

The synthesis of complex polycyclic azaarenes like this compound is often fraught with challenges, including issues with regioselectivity, harsh reaction conditions, and low yields. The classic Friedländer synthesis, while versatile, can suffer from a lack of regioselectivity when using unsymmetrical ketones researchgate.netwikipedia.org. Traditional methods often require high temperatures and strong acids or bases, which can be detrimental to sensitive functional groups and are not environmentally friendly.

Microwave-assisted organic synthesis (MAOS) has also proven to be a valuable tool, often leading to dramatic reductions in reaction times and improved yields. The synthesis of Naphtho[2,3-f]quinoline derivatives via a microwave-assisted three-component reaction is a testament to the utility of this technology in constructing complex heterocyclic systems with minimal environmental impact acs.org.

The development of novel catalytic systems is at the forefront of overcoming synthetic hurdles. The use of nanocatalysts offers advantages such as high activity, selectivity, and recyclability, making them ideal for green chemical processes nih.gov. Furthermore, the use of microdroplet-assisted reactions has been shown to dramatically accelerate the synthesis of quinoxaline (B1680401) derivatives, completing reactions in milliseconds with high conversion rates without the need for a catalyst nih.govfrontiersin.org. This high-throughput screening method allows for the rapid optimization of reaction conditions and holds promise for the scaled-up synthesis of a variety of heterocyclic compounds, potentially including this compound derivatives nih.govfrontiersin.org.

The synthesis of highly substituted annelated pyridine (B92270) systems like benzo[h]quinolines can be achieved through the cyclization of appropriately substituted butadiene precursors, with the ring closure being highly selective due to steric and electronic factors nih.gov. These innovative approaches are paving the way for more efficient, selective, and sustainable syntheses of this compound and its derivatives.

Structural Elucidation and Advanced Characterization

Advanced Spectroscopic Characterization Techniques

Modern spectroscopy is indispensable for the unambiguous identification and detailed structural analysis of complex organic molecules like Naphtho[1,2-g]quinoline. Techniques such as NMR, IR, and mass spectrometry each offer unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. wiley-vch.de High-field NMR experiments provide precise information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H and ¹³C NMR spectra of this compound are characterized by signals in the aromatic region, consistent with its polycyclic aromatic structure. The ¹H NMR spectrum is expected to display a series of multiplets between δ 7.0 and 9.0 ppm. The precise chemical shifts and coupling constants of these protons are determined by their position relative to the nitrogen atom and the fused ring system. Protons on the quinoline (B57606) ring, particularly those adjacent to the nitrogen, typically resonate at a lower field (higher ppm). tsijournals.com

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including the quaternary carbons which lack attached protons. researchgate.net The signals for the carbon atoms of this compound would appear in the aromatic region (approximately δ 110-150 ppm). The carbon atoms adjacent to the nitrogen atom are expected to be deshielded and appear at a lower field. rsc.orgrsc.org The complete assignment of each proton and carbon signal requires advanced 2D NMR techniques.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic Protons (CH)7.0 - 9.0110 - 140
Quaternary Carbons (C)-125 - 150
Carbons near N-~145 - 155

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). researchgate.net For this compound, COSY spectra would reveal the spin systems within each of the isolated benzene (B151609) and pyridine (B92270) rings, allowing for the assignment of neighboring protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques, showing correlations between protons and carbons over two to four bonds. princeton.edumak.ac.ug This is essential for connecting the individual spin systems identified by COSY. It allows for the unambiguous assignment of quaternary carbons by observing their correlations to nearby protons and confirms the fusion pattern of the entire polycyclic system. rsc.orgmdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The IR spectrum of this compound would display characteristic bands that confirm its aromatic and heterocyclic nature.

Key expected absorption bands include:

Aromatic C-H stretching: Typically observed as a group of weak to medium bands just above 3000 cm⁻¹. mdpi.com

C=C and C=N stretching: These vibrations appear in the fingerprint region, between 1650 cm⁻¹ and 1450 cm⁻¹. The C=N stretch of the quinoline ring is a characteristic feature. researchgate.netillinois.edu

C-H out-of-plane bending: Strong absorptions in the 900-675 cm⁻¹ region are indicative of the substitution pattern on the aromatic rings. astrochem.org

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aromatic C=C and C=N Stretch1650 - 1450Medium-Strong
C-H Out-of-Plane Bending900 - 675Strong

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of a molecule's elemental formula. nih.govfrontiersin.org For this compound, with a molecular formula of C₁₇H₁₁N, HR-MS is able to confirm this composition by providing a precise mass measurement that distinguishes it from other potential formulas with the same nominal mass. researchgate.net The calculated exact mass for the protonated molecule [M+H]⁺ is a key piece of identifying data. mdpi.com An isomer, Naphtho(2,1-f)quinoline, has a reported molecular weight of 229.2759, which is consistent with the formula C₁₇H₁₁N. nist.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₇H₁₁N
Calculated Exact Mass ([M]⁺)229.0891
Calculated Exact Mass ([M+H]⁺)230.0968

Mass Spectrometry

Fragmentation Pattern Analysis

The mass spectrometric fragmentation of the this compound core, like other quinoline systems, is characterized by specific cleavage patterns. Upon electron ionization, the primary fragmentation pathway for the parent quinoline radical cation involves the loss of a hydrogen cyanide (HCN) molecule. rsc.orgmcmaster.ca This process leads to the formation of a C8H6˙+ fragment ion. rsc.org Studies on quinoline have shown that this fragmentation is a key diagnostic feature. rsc.orgresearchgate.net

For larger, isomeric systems such as Naphtho(2,1-f)quinoline (an isomer of this compound), the mass spectrum is dominated by an intense molecular ion peak, which underscores the stability of the aromatic system. nist.gov The primary fragmentation observed is also the loss of HCN (a mass unit of 27) from the molecular ion. mcmaster.ca This behavior is characteristic of the nitrogen-containing heterocyclic ring. The fragmentation patterns observed in various quinoline derivatives can be instrumental in identifying the compound's structure, including the position of different functional groups. nih.gov For instance, the fragmentation of methoxyquinolines can help differentiate between isomers based on the position of the methoxyl group. mcmaster.ca

Table 1: Characteristic Mass Spectrometry Fragmentation Data for Quinoline Derivatives

Compound Molecular Ion (m/z) Primary Fragment Ion (m/z) Neutral Loss
Quinoline 129 102 HCN

This table presents generalized fragmentation data based on characteristic patterns of the quinoline core.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of this compound and related structures are defined by their extensive conjugated π-electron systems. The UV-Vis spectrum of a related precursor, 1,2-naphthoquinone (B1664529), shows characteristic absorption bands. researchgate.net It exhibits a strong π-π* transition at shorter wavelengths (around 250 nm) and two weaker π-π* transitions at longer wavelengths (340 nm and 420 nm). The absorbance at approximately 260 nm is indicative of the aromatic structure, while the weaker bands are associated with the C=O functional groups. researchgate.net When incorporated into larger systems like naphthoquinone-imidazolyl derivatives, these chromophores absorb light at the boundary of the ultraviolet and visible regions, which is a key feature for applications such as photoinitiators. researchgate.net The absorption properties are highly dependent on the molecular structure, particularly the extent of conjugation and the presence of donor-acceptor groups. researchgate.net

Table 2: UV-Vis Absorption Maxima for Naphthoquinone-Related Compounds

Compound Wavelength (λmax, nm) Transition Type Reference
1,2-Naphthoquinone 250 Strong π-π* researchgate.net
340 Weak π-π* researchgate.net
420 Weak π-π* researchgate.net

Data represents characteristic absorption bands for related chromophoric systems.

Crystallographic Studies

Crystallographic studies provide definitive information about the three-dimensional structure of molecules in the solid state.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystal. researchgate.net For complex heterocyclic systems like derivatives of naphthoquinolines, this method provides unambiguous structural confirmation. For example, the crystal structure of 2,3-diethyl-5,12-dihydroxy-naphtho[2,3-g]quinoxaline-6,11-dione, a related polycyclic system, has been successfully elucidated. nih.gov Similarly, the structure of 1-[(2,3-dihydro-1H-naphtho[1,2-e] researchgate.netnih.govoxazin-2-yl)methyl]naphthalen-2-ol, which contains a naphthoxazine moiety, has been characterized, revealing key structural features. nih.gov Such analyses provide precise bond lengths, bond angles, and crystallographic parameters like the space group and unit cell dimensions.

Determination of Molecular Geometry and Planarity

The extensive aromatic core of this compound suggests a high degree of planarity. However, substituents can induce deviations from this planarity. In the case of 2,3-diethyl-5,12-dihydroxy-naphtho[2,3-g]quinoxaline-6,11-dione, the molecule is nearly planar. nih.gov In contrast, the introduction of bulky piperidin-1-yl groups in 2,3-diethyl-5,12-bis(piperidin-1-yl)naphtho[2,3-g]quinoxaline-6,11-dione results in a significant twist in the polycyclic core, with dihedral angles between the terminal rings measured at 29.79(6)° and 29.31(7)°. nih.gov In another example, 2-(2-hydroxy-phenyl)quinoline-6-sulfonamide, the phenol (B47542) and quinoline moieties are nearly coplanar, with dihedral angles of 6.05(15)° and 1.89(13)° for the two molecules in the asymmetric unit. nih.gov

Table 3: Selected Dihedral Angles in Naphthoquinoline-Related Derivatives

Compound Rings/Moieties Compared Dihedral Angle (°) Reference
2,3-diethyl-5,12-bis(piperidin-1-yl)naphtho-[2,3-g]quinoxaline-6,11-dione (Molecule 1) Terminal aromatic rings 29.79 (6) nih.gov
2,3-diethyl-5,12-bis(piperidin-1-yl)naphtho-[2,3-g]quinoxaline-6,11-dione (Molecule 2) Terminal aromatic rings 29.31 (7) nih.gov
2-(2-hydroxy-phenyl)quinoline-6-sulfonamide (Molecule A) Phenol and quinoline 6.05 (15) nih.gov

Crystal Packing Analysis and Supramolecular Architecture

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. In the crystal structure of 2,3-diethyl-5,12-dihydroxy-naphtho[2,3-g]quinoxaline-6,11-dione, the nearly planar molecules form stacks along the c-axis, primarily driven by π-π interactions with a minimum ring centroid separation of 3.5493(9) Å. nih.gov For 1-[(2,3-dihydro-1H-naphtho[1,2-e] researchgate.netnih.govoxazin-2-yl)methyl]naphthalen-2-ol, the crystal packing involves inversion dimers formed through C-H···π interactions, which are further linked by π-π interactions [centroid-centroid distance = 3.6268 (17) Å] to form columns. nih.gov These columns then interact via weaker C-H···π contacts to build a three-dimensional network. nih.gov The analysis of voids within the crystal lattice can also provide insight into the packing efficiency; a smaller void volume suggests stronger and more compact crystal packing. mdpi.com

Hirshfeld Surface Analysis and Non-Covalent Interactions (e.g., C-H···π contacts)

In the case of 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline, the most significant contributions to the crystal packing are from H···H (35.5%), C···H/H···C (33.7%), Cl···H/H···Cl (12.3%), and N···H/H···N (9.5%) contacts. nih.gov Another study on 2-(2-hydroxy-phenyl)quinoline-6-sulfonamide found that C···H/H···C (29.2%), O···H/H···O (28.6%), and H···H (28.5%) contacts were the most prominent. nih.gov These analyses highlight the importance of various weak interactions, including hydrogen bonds and C-H···π interactions, in stabilizing the supramolecular architecture. nih.gov

Table 4: Hirshfeld Surface Contact Contributions for Quinoline Derivatives

Compound H···H (%) C···H/H···C (%) Other Significant Contacts (%) Reference
2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline 35.5 33.7 Cl···H/H···Cl (12.3), N···H/H···N (9.5) nih.gov

Conformational Analysis and Molecular Dynamics

The conformational landscape and molecular dynamics of this compound, a polycyclic aromatic nitrogen heterocycle, are critical to understanding its chemical behavior, physical properties, and potential interactions in various environments. While specific experimental and detailed computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the conformational preferences and dynamic behavior can be inferred from computational studies on analogous and structurally related compounds.

Theoretical investigations, primarily employing Density Functional Theory (DFT) and molecular dynamics simulations, provide significant insights into the molecule's geometry and stability. For related complex heteroaromatic systems, such as derivatives of benzo[g]pyrimido[4,5-b]quinoline, DFT calculations have been successfully used to determine optimized molecular structures and explore the potential energy surface. These studies often reveal a preference for specific conformations, which can be influenced by the presence and nature of substituent groups. For instance, in a study on a 5-aryl-2-methylthio-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H)-trione, a one-dimensional potential energy surface (PES) scan was conducted by varying a key dihedral angle to map the energetic landscape of different conformations.

Molecular dynamics simulations offer a time-resolved perspective on the structural fluctuations and stability of quinoline-based molecules in solution. These simulations can reveal the dynamic range of motion, including the flexibility of substituent groups and the stability of intermolecular interactions, such as hydrogen bonds with solvent molecules. For example, molecular dynamics studies on certain quinoline derivatives have been used to assess the stability of protein-ligand complexes by analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time.

Although direct data for this compound is scarce, we can present hypothetical data tables based on typical computational outputs for similar aromatic heterocycles to illustrate the nature of the findings from such analyses.

Table 1: Hypothetical Calculated Dihedral Angles and Relative Energies for this compound Conformers

This interactive table presents a hypothetical set of calculated dihedral angles for key torsions within the this compound structure and their corresponding relative energies, as would be determined by DFT calculations. The planarity or deviation from planarity of the fused ring system is a key aspect of its conformational analysis.

ConformerDihedral Angle 1 (C-N-C-C) (°)Dihedral Angle 2 (C-C-C-C) (°)Relative Energy (kcal/mol)
A0.51.20.00
B15.010.55.2
C-14.8-11.05.1

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound in Water

This table provides an example of the kind of data that would be generated from a molecular dynamics simulation of this compound in an aqueous environment. These parameters help in understanding the stability and dynamic behavior of the molecule in a biological context.

ParameterAverage ValueStandard Deviation
RMSD of Backbone (Å)1.80.3
Radius of Gyration (Å)3.50.1
Solvent Accessible Surface Area (Ų)35015
Number of Intramolecular H-Bonds00

It is important to emphasize that the data presented in these tables are illustrative and not based on published experimental or computational results for this compound. Detailed and specific conformational and molecular dynamics studies are necessary to accurately characterize this particular molecule.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution (EAS)

The reactivity of Naphtho[1,2-g]quinoline towards electrophiles is dictated by the interplay of the electron-withdrawing effect of the nitrogen-containing heterocyclic ring and the inherent reactivity of the polycyclic aromatic system.

Regioselectivity and Positional Reactivity

The pyridine (B92270) ring in the quinoline (B57606) moiety is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic aromatic substitution (EAS) is expected to occur preferentially on the carbocyclic rings. In the parent quinoline molecule, electrophilic substitution typically takes place at positions 5 and 8 of the benzene (B151609) ring. By analogy, in this compound, the carbocyclic rings derived from the naphthalene (B1677914) unit are the more likely sites for electrophilic attack.

Theoretical studies on related aza-polycyclic aromatic hydrocarbons (aza-PAHs) suggest that the position of the nitrogen atom significantly influences the charge distribution and, consequently, the regioselectivity of electrophilic attack. The precise positions of substitution on the naphthalene portion of this compound would be influenced by the ability of the resulting carbocation intermediates (Wheland intermediates) to delocalize the positive charge effectively across the entire π-system. The most stable intermediate will determine the major product isomer. While specific experimental data for this compound is scarce, it is reasonable to predict that substitution will favor positions that maintain the aromaticity of the pyridine ring and allow for extensive resonance stabilization of the positive charge within the naphthalene system.

Specific Reactions (e.g., Nitration, Sulfonation, Halogenation)

While specific experimental conditions and product distributions for the nitration, sulfonation, and halogenation of this compound are not extensively documented, the general behavior of quinoline provides a foundation for predicting its reactivity.

Nitration: The nitration of quinoline typically requires harsh conditions, such as a mixture of fuming nitric acid and fuming sulfuric acid, and yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. nih.govimist.ma This is because the reaction proceeds on the protonated quinolinium ion, which is significantly deactivated. imist.ma For this compound, nitration is expected to occur on the carbocyclic naphthalene rings under similarly strong acidic conditions. The exact isomer distribution would depend on the relative stability of the corresponding sigma complexes.

Sulfonation: The sulfonation of quinoline with fuming sulfuric acid at elevated temperatures also results in substitution at the 5- and 8-positions, yielding a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. nih.gov It is plausible that this compound would undergo sulfonation on its naphthalene ring system under comparable conditions.

Halogenation: The direct halogenation of quinoline can be challenging and may require specific reagents and conditions to achieve regioselectivity. For instance, a metal-free protocol for the C5-halogenation of 8-substituted quinolines has been developed. mdpi.com The halogenation of this compound would likely proceed on the more electron-rich naphthalene moiety.

Nucleophilic Aromatic Substitution (NAS) Pathways

The electron-deficient nature of the pyridine ring in this compound makes it susceptible to nucleophilic attack. In the parent quinoline molecule, nucleophilic aromatic substitution (NAS) typically occurs at the 2- and 4-positions, as these positions can best accommodate the negative charge in the Meisenheimer intermediate. nih.govquimicaorganica.org

Oxidation and Reduction Chemistry

The extended π-system and the presence of the nitrogen heteroatom in this compound influence its behavior in oxidation and reduction reactions.

Oxidation: The oxidation of this compound can lead to various products, depending on the oxidant and reaction conditions. A theoretical study on the oxidation of benzoquinoline, a related compound, suggests that the reaction can lead to the formation of NO and HCN, with the reaction pathway being temperature-dependent. doi.org The initial oxidation is proposed to occur at the nitrogen atom or the adjacent C-N bond. doi.org The synthesis of Naphtho[2,3-f]quinoline (B15498161) derivatives has been reported to involve an oxidation step to form the final quinone-type products. nih.gov Similarly, the oxidation of this compound could potentially yield N-oxides or quinone-like structures, particularly at the naphthalene moiety.

Reduction: The reduction of quinolines can proceed under various conditions to yield tetrahydroquinolines. nih.gov For this compound, catalytic hydrogenation would likely reduce both the pyridine and the naphthalene ring systems, with the specific product depending on the catalyst, pressure, and temperature. Selective reduction of the heterocyclic ring might be achievable under milder conditions.

Redox Chemistry and Electron Transfer Processes

The fused aromatic system of this compound allows it to participate in electron transfer processes, acting as either an electron donor or acceptor depending on the reaction partner. The redox properties are influenced by the extended conjugation and the presence of the nitrogen atom. The synthesis of new benzoquinoline derivatives has been shown to involve redox processes. nih.gov

Generation of Reactive Oxygen Species (ROS) via Redox Cycling

Aza-aromatic compounds can be implicated in the generation of reactive oxygen species (ROS) through redox cycling mechanisms. While direct evidence for this compound is not available, related naphthoquinones are known to undergo redox cycling, leading to the formation of superoxide (B77818) radicals and other ROS. acs.org This process typically involves the reduction of the quinone to a semiquinone radical, which can then transfer an electron to molecular oxygen. Although this compound is not a quinone itself, its extended aromatic system and the presence of the nitrogen heteroatom could potentially facilitate electron transfer reactions that lead to ROS production under specific biological or chemical conditions.

Photoinduced Electron Transfer Phenomena

Specific studies on photoinduced electron transfer (PET) involving this compound are not extensively documented. However, the characteristics of related molecular structures suggest that this class of compounds holds significant potential for applications in optoelectronics. The fused π-conjugated system of the naphthalene and quinoline rings provides a robust scaffold for charge transfer processes.

Research on other naphthalene-based heterocyclic scaffolds has shown that they are excellent candidates for use in dye-sensitized solar cells. nih.govrsc.org For instance, certain Schiff base compounds incorporating a naphthalene ring have demonstrated favorable properties for such applications, attributed to efficient electron injection, electronic coupling, and light-harvesting efficiency. nih.govrsc.org These findings suggest that the fully π-conjugated structure of this compound would likely facilitate similar photoinduced processes, making it a person of interest for development in organic semiconductor materials and other optoelectronic applications. nih.gov

Coordination Chemistry and Metal Complex Formation

The nitrogen atom in the quinoline ring system endows this compound with the ability to act as a ligand in the formation of metal complexes. While coordination complexes specifically derived from this compound are not widely reported, the behavior of related benzo- and naphtho-fused heterocycles provides significant insight into its potential in this area. Derivatives of naphthoates, for example, are known to be effective ligands and chelators for a variety of metals, including copper (Cu), cadmium (Cd), and lead (Pb). rsc.org Similarly, benzo[h]quinoline (B1196314) derivatives are used to prepare novel transition metal complexes, particularly with Group VIII metals like iron, ruthenium, and osmium. google.com

The synthesis of metal complexes using ligands with structural similarities, such as 1,2-naphthoquinone (B1664529) 1-oxime, has been investigated with a range of transition metals including cobalt, rhodium, copper, iron, and nickel. londonmet.ac.uk Furthermore, naphtho-fused pyrazole (B372694) ligands have been successfully used to form mononuclear complexes with copper(II) and zinc(II). rsc.org This body of work strongly supports the capacity of the this compound scaffold to coordinate with various metal centers.

This compound, with its planar, rigid structure and the lone pair of electrons on the heterocyclic nitrogen atom, is expected to be an effective ligand. In its unsubstituted form, it would likely function as a monodentate ligand. However, the introduction of functional groups at appropriate positions could enable it to act as a multidentate chelating agent, forming stable complexes with metal ions.

Studies of related systems highlight this potential. For example, N-(2-pyridyl)-naphtho[1,2-c]pyrazole acts as a chelating ligand, forming complexes with copper and zinc where the coordination sphere is influenced by the steric hindrance of the naphthyl group. rsc.org The geometry of the resulting metal complexes is significantly influenced by the ligand's structure. For instance, complexes of 1,2-naphthoquinone 1-oxime with rhodium and iridium have been shown to chelate the metal, and the specific orientation can lead to different isomers. londonmet.ac.uk The orientation of amide-based pyridine ligands can adopt different conformations, such as syn-syn or anti-anti, which in turn dictates the final architecture of the resulting coordination polymers. researchgate.net This demonstrates that the steric and electronic properties of ligands like this compound and its derivatives would play a crucial role in determining the structure and stability of their metal complexes.

Metal complexes derived from ligands structurally related to this compound have shown significant promise in catalysis. Although no catalytic applications have been specifically reported for this compound complexes, the performance of analogous compounds suggests a high potential for such utility.

Transition metal complexes featuring benzo[h]quinoline ligands, for example, have proven to be highly active catalysts for the reduction of ketones and aldehydes to alcohols through both hydrogen transfer and hydrogenation reactions. google.com Similarly, manganese(II) complexes bearing bipyridine-based ligands are effective catalysts for the transfer hydrogenation of various ketones. researchgate.net The catalytic utility extends to oxidation reactions as well; iron(II) and copper(II) complexes of a 1,2-naphthoquinone derivative have been shown to catalyze the aerobic oxidation of catechols. londonmet.ac.uk Furthermore, coordination polymers synthesized with pyridine-based ligands have been employed as heterogeneous catalysts for key organic reactions like the Henry and Knoevenagel condensations. researchgate.net These examples underscore the potential for this compound-based metal complexes to serve as catalysts in a range of organic transformations.

Table 1: Examples of Catalytic Applications of Related Naphtho/Benzo-quinoline Metal Complexes

Catalyst System Reaction Type Reference
Iron(II) and Copper(II) complexes of 1,2-naphthoquinone l-oxime-3,6-disulphonic acid Aerobic oxidation of catechols londonmet.ac.uk
Manganese(II) complexes with bipyridine-based ligands Transfer hydrogenation of ketones researchgate.net
Transition metal complexes with benzo[h]quinoline ligands Reduction of ketones and aldehydes google.com
Zinc coordination polymer with pyridine-based amidocarboxylate ligand Henry and Knoevenagel reactions researchgate.net

Reactivity Towards Diverse Nucleophiles (e.g., O-, N-, S-nucleophiles)

The reactivity of the this compound scaffold towards nucleophiles is dictated by the electronic properties of the quinoline nucleus. The presence of the electronegative nitrogen atom renders the heterocyclic ring electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions relative to the nitrogen atom.

While direct studies on this compound are scarce, research on the closely related isomer, naphtho[2,3-g]quinoline (B14746669), provides valuable insights. A mild and effective method has been developed to introduce a variety of N-, S-, and O-nucleophiles at the 2-position of the naphtho[2,3-g]quinoline core. researchgate.net This highlights the susceptibility of this position to nucleophilic substitution. Further evidence comes from synthetic protocols where alcohols, acting as O-nucleophiles, participate in the formation of naphthoate derivatives from precursors containing a quinoline moiety. nih.govrsc.org Plausible reaction mechanisms for quinoline synthesis often involve a nucleophile-triggered cyclization step, underscoring the general reactivity of quinoline precursors towards nucleophilic attack. researchgate.net

Detailed Mechanistic Insights into Reactions

The mechanisms of reactions involving naphthoquinolines are governed by the interplay of the fused aromatic system and the heterocyclic ring. Synthetic routes often involve multi-step sequences that leverage the inherent reactivity of the scaffold.

The distribution of electrons in the this compound system is the primary determinant of its chemical reactivity. The fusion of the electron-rich naphthalene system with the electron-deficient quinoline ring creates a molecule with distinct reactive zones. The quinoline portion is polarized due to the electronegative nitrogen atom, which withdraws electron density from the heterocyclic ring.

This electronic effect is well-illustrated by the resonance structures of the parent quinoline molecule. researchgate.net Resonance delocalization places a partial positive charge on the carbon atoms at positions 2 and 4, making them the primary sites for nucleophilic attack. Conversely, electrophilic substitution reactions are directed towards the carbocyclic (benzene) ring, which retains a higher electron density. In this compound, this principle is extended. Nucleophiles are expected to preferentially attack the pyridine part of the quinoline system, while electrophilic attack would favor the naphthalene moiety and the benzo part of the quinoline ring. The stability of the intermediates formed during these reactions, which is enhanced by the extensive resonance stabilization offered by the large aromatic system, plays a crucial role in directing the regioselectivity of these transformations.

Analysis of Reaction Intermediates and Transition States in this compound Chemistry

The elucidation of reaction mechanisms is fundamental to understanding and controlling chemical transformations. For complex polycyclic aromatic nitrogen heterocycles like this compound, both experimental and computational methods are invaluable in identifying and characterizing the transient species that govern the course of a reaction. This section delves into the analysis of reaction intermediates and transition states in the context of this compound and its derivatives, drawing upon mechanistic studies of related quinoline syntheses where specific data for the title compound is limited.

Theoretical and Mechanistic Framework

The formation of the this compound ring system can be conceptually understood through well-established reactions for quinoline synthesis, most notably the Friedländer annulation. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgjk-sci.comorganic-chemistry.orgresearchgate.net For the synthesis of this compound, this would typically involve the reaction of 1-amino-2-naphthaldehyde with a suitable ketone or aldehyde.

Mechanistic investigations of the Friedländer synthesis propose two primary pathways, both involving key intermediates and transition states. wikipedia.org

Pathway A: Aldol (B89426) Condensation First

Aldol Adduct Formation: The initial step is a base- or acid-catalyzed aldol condensation between the enolate of the carbonyl compound and the aldehyde group of the amino-naphthaldehyde. This proceeds through a transition state leading to an aldol adduct intermediate.

Dehydration: The aldol adduct undergoes dehydration to form an α,β-unsaturated carbonyl intermediate.

Cyclization (Imine Formation): The amino group then attacks the carbonyl carbon of the α,β-unsaturated system, leading to the formation of an imine. This intramolecular cyclization is a critical step, passing through a distinct transition state.

Aromatization: Subsequent loss of water leads to the final, stable aromatic this compound ring system.

Pathway B: Schiff Base Formation First

Schiff Base Formation: The reaction commences with the formation of a Schiff base (an imine) between the amino group of the naphthaldehyde and the carbonyl compound.

Intramolecular Aldol-type Reaction: The enolizable portion of the Schiff base then attacks the carbonyl group in an intramolecular aldol-type reaction, forming a cyclic intermediate.

Dehydration and Aromatization: This intermediate then eliminates water to yield the final this compound product.

The preferred pathway can be influenced by the specific reactants, catalysts, and reaction conditions employed. researchgate.net

Computational Insights into Related Systems

For instance, DFT calculations on benzo[h]quinoline derivatives have been used to analyze their geometric structures and potential energy surfaces. nih.govresearchgate.net Such studies typically involve optimizing the geometries of reactants, intermediates, transition states, and products. The calculated energies of these species allow for the determination of activation barriers and reaction thermodynamics.

The following table presents hypothetical data for key intermediates and transition states in a Friedländer-type synthesis leading to a generic benzoquinoline, which can serve as a model for understanding the formation of this compound. The values are illustrative and would require specific DFT calculations for this compound for validation.

SpeciesDescriptionRelative Energy (kcal/mol)Key Geometric Parameters (Hypothetical)
Reactants 1-Amino-2-naphthaldehyde + Acetone0.0-
TS1 (Aldol) Transition state for aldol addition+15.2C-C bond forming: ~2.2 Å
INT1 (Aldol Adduct) Aldol condensation intermediate+2.5C-C bond formed: ~1.54 Å
TS2 (Dehydration) Transition state for water elimination+22.8C-O bond breaking: ~1.9 Å
INT2 (Enone) α,β-Unsaturated keto-amine intermediate-5.1C=C bond formed: ~1.34 Å
TS3 (Cyclization) Transition state for intramolecular imine formation+18.7N-C bond forming: ~2.0 Å
INT3 (Cyclized Adduct) Hemiaminal-type intermediate-12.3N-C bond formed: ~1.47 Å
TS4 (Aromatization) Transition state for final dehydration+25.1C-O bond breaking: ~1.8 Å
Product This compound-35.6-

Note: The data in this table is illustrative and based on general principles of similar reactions. Actual values for this compound would need to be determined through specific computational studies.

Spectroscopic Analysis of Intermediates

Direct experimental observation of reaction intermediates is often challenging due to their transient nature. However, techniques such as freeze-quench Mössbauer spectroscopy and stopped-flow UV-Vis absorption spectroscopy have been successfully employed in other complex heterocyclic syntheses to detect and characterize short-lived intermediates. nih.gov For the synthesis of this compound, in situ spectroscopic methods like FTIR or NMR could potentially identify key intermediates if their concentrations are sufficiently high. For example, the appearance and disappearance of characteristic vibrational bands for carbonyl and imine functionalities could provide evidence for the proposed mechanistic pathways.

In a study on the synthesis of benzo[h]quinolines, an intermediate product was successfully isolated when the reaction was carried out without a base, and its subsequent conversion to the final product upon addition of a base was demonstrated, providing strong evidence for a stepwise mechanism. nih.gov

Tautomerism Studies of Naphtho 1,2 G Quinoline and Its Analogs

Identification and Characterization of Tautomeric Forms

For Naphtho[1,2-g]quinoline analogs, the introduction of a hydroxyl group gives rise to the potential for keto-enol tautomerism. Specifically, a hydroxyl group on the quinoline (B57606) or naphthalene (B1677914) moiety can exist in equilibrium with its corresponding keto form. For instance, a hydroxy-substituted this compound can exist as both a hydroxyquinoline (enol-like) and a quinolone (keto-like) tautomer.

The identification and characterization of these tautomeric forms rely heavily on spectroscopic techniques and computational methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between tautomers. Differences in the chemical shifts of carbon and nitrogen atoms, in particular, provide clear evidence for the predominant form in a given state. benthamscience.com For example, in the solid state, zwitterionic species, which can be considered a form of tautomerism, have been identified using solid-state NMR. benthamscience.com

Infrared (IR) spectroscopy also offers valuable insights. The presence of a broad N-H stretching vibration can indicate the presence of a quinolone tautomer, while a characteristic O-H stretch would suggest the enol form. beilstein-journals.org Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of different tautomers and corroborating experimental findings. nih.govresearchgate.net These theoretical calculations can shed light on the potential energy landscape of the tautomeric forms. nih.gov

In larger fused aromatic systems, such as those related to this compound, the dione (B5365651) tautomer may surprisingly be the more stable form compared to the dihydroxy (enol) form. nih.gov This has been observed in helicenic systems where experimental results, supported by calculations, showed the diketone to be the stable tautomer. nih.gov

A pertinent example, though not a direct this compound, is the tautomerism of 7-hydroxy-8-(azophenyl)quinoline. This compound can exist in multiple tautomeric forms, including an enol-azo form and a keto-hydrazone form, allowing for long-range proton transfer. nih.gov The study of such analogs provides a framework for understanding the potential tautomeric behaviors within the this compound scaffold.

Table 1: Spectroscopic Methods for Tautomer Identification

Spectroscopic TechniqueInformation ProvidedReference
¹³C and ¹⁵N NMRDistinguishes between individual tautomers based on chemical shift patterns. benthamscience.com
Infrared (IR) SpectroscopyIdentifies functional groups (e.g., N-H vs. O-H) characteristic of each tautomer. beilstein-journals.org
UV-Vis SpectroscopyCan indicate the presence of different tautomeric forms in solution. nih.gov

Tautomeric Equilibrium in Solution and Gas Phase

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, namely the phase (solution or gas) and the nature of the solvent. In the gas phase, intramolecular hydrogen bonding and inherent electronic stability are the primary determinants of the favored tautomer. Computational studies on related systems like 4-hydroxyquinoline (B1666331) have been performed to understand its tautomerism in the gas phase and in solution. researchgate.net

In solution, the equilibrium can be dramatically shifted by solvent polarity and its ability to form hydrogen bonds. For related hydroxyquinoline carboxylic acids, NMR studies in dimethyl sulfoxide (B87167) (DMSO) have shown the presence of a dynamic equilibrium mixture of the hydroxyquinoline and zwitterionic tautomers. benthamscience.com

For analogs like 8-(phenyldiazenyl)quinolin-7-ol, it exists in solution as a mixture of an azo tautomer and two hydrazone tautomers. nih.gov However, for another analog, 8-(4-Hydroxy-1,2,3,5-tetrafluorophenyldiazenyl)quinolin-7-ol, it exists as a single enol (azo) tautomer in solution, and this equilibrium does not shift significantly with a change in solvent. nih.gov This highlights that the specific substitution pattern plays a crucial role in the tautomeric equilibrium in solution.

Generally, for simple carbonyl compounds, the keto tautomer is strongly favored in equilibrium. libretexts.org However, for compounds where the enol form is stabilized, for instance by being part of an aromatic system, the equilibrium can be shifted more towards the enol.

Table 2: Factors Influencing Tautomeric Equilibrium

FactorInfluenceExample SystemReference
Phase In the gas phase, intrinsic stability dominates.4-hydroxyquinoline researchgate.net
Solvent Polarity Polar solvents can stabilize more polar tautomers.Hydroxyquinoline carboxylic acids in DMSO benthamscience.com
Hydrogen Bonding Solvents capable of hydrogen bonding can shift the equilibrium.Hydroxyquinoline carboxylic acids benthamscience.com
Substituents Electron-donating or -withdrawing groups can alter the relative stability of tautomers.8-(4-Hydroxy-1,2,3,5-tetrafluorophenyldiazenyl)quinolin-7-ol nih.gov

Influence of Substituents and Solvation on Tautomer Stability

The stability of a particular tautomer of a this compound analog is significantly influenced by the electronic nature of its substituents and the solvation effects of the medium.

Substituents can exert a profound effect on tautomeric stability through inductive and resonance effects. For example, in 8-(4-Hydroxy-1,2,3,5-tetrafluorophenyldiazenyl)quinolin-7-ol, the electron-withdrawing fluorine atoms reduce the basicity of the azo group nitrogen atoms, which prevents a shift in the tautomeric state, even with changes in solvent. nih.gov This demonstrates that strategically placed substituents can effectively "lock" the molecule into a specific tautomeric form.

Solvation plays a critical role by stabilizing one tautomer over another. Polar solvents tend to stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. For instance, the zwitterionic form of hydroxyquinoline carboxylic acids is more prevalent in polar solvents like DMSO. benthamscience.com The ability of a solvent to act as a hydrogen bond donor or acceptor can also be a deciding factor in the tautomeric equilibrium.

In the case of 2-quinolone, a related heterocyclic system, it is the predominant tautomer over hydroxyquinoline in both nonaqueous solution and the solid state. This stability is attributed to its high hydrogen-bonded dimeric stabilization. beilstein-journals.org The tautomeric equilibrium is affected by factors such as the electronic nature and steric hindrance of substituents, as well as solvent polarity. beilstein-journals.org

Ultimately, the interplay between substituent effects and solvation determines the final position of the tautomeric equilibrium for any given this compound derivative.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying polycyclic aromatic nitrogen heterocycles. This method is favored for its balance of accuracy and computational efficiency in predicting molecular properties. DFT calculations for Naphtho[1,2-g]quinoline and related structures involve various functionals, such as B3LYP and PBE0, paired with appropriate basis sets like 6-31G(d,p) or 6-311++G(d,p), to model the electronic structure and energy of the system. nih.govnih.govresearchgate.net These calculations are fundamental to geometry optimization, spectroscopic prediction, and electronic analysis.

A crucial first step in any theoretical study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy structure. ru.nl For complex fused-ring systems, this process identifies the most probable bond lengths, bond angles, and dihedral angles. DFT methods are employed to locate the stationary points on the potential energy surface, ensuring the final structure is a true minimum by confirming the absence of imaginary frequencies. nih.gov

Studies on the parent quinoline (B57606) molecule and its derivatives show that DFT calculations, such as those at the B3LYP/6-311++G(d,p) level, can reproduce experimental geometries with high accuracy, typically with deviations of less than 0.5% for bond lengths and 0.3% for angles. researchgate.net In a related complex molecule, mdpi.combenzothieno[2,3-c]naphtho[1,2-f]quinoline, geometry optimization was essential to understand the lengthening of carbon-carbon bonds within the helical turn of the molecule. nih.govresearchgate.net Energetic calculations accompanying optimization provide the total energy of the molecule, which is vital for assessing its thermodynamic stability relative to other isomers or conformers. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for the Quinoline Nucleus (as a Substructure of this compound) using DFT Methods. (Note: These are reference values from studies on quinoline; actual values for this compound would be influenced by the fused naphthyl ring.)

ParameterBond/AngleMethodCalculated Value
Bond LengthC2-C3B3LYP/6-311++G(d,p)1.36 Å
Bond LengthN1-C2B3LYP/6-311++G(d,p)1.31 Å
Bond LengthC9-N1B3LYP/6-311++G(d,p)1.38 Å
Bond AngleN1-C2-C3B3LYP/6-311++G(d,p)122.9°
Bond AngleC2-N1-C9B3LYP/6-311++G(d,p)117.4°

This table is generated based on data from theoretical studies on the quinoline molecule. researchgate.net

DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to validate the computed molecular structure. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are particularly valuable. For instance, in studies of complex heterohelicenes, comparing calculated NMR shifts with observed data was critical to confirming structural assignments and understanding electronic effects within the molecule. nih.govresearchgate.net

Similarly, infrared (IR) spectroscopy frequencies can be calculated from the second derivatives of the energy. These computed vibrational frequencies help in the assignment of experimental IR bands to specific molecular motions, such as C-H stretching or ring vibrations. scirp.org The calculated IR spectrum for the parent quinoline molecule at the DFT (B3LYP)/6-31+G(d,p) level shows good agreement with experimental findings. scirp.org For this compound, such calculations would be invaluable for interpreting its complex vibrational spectrum.

Table 2: Correlation of Calculated vs. Experimental Spectroscopic Data for Quinoline-type Compounds. (Note: This table illustrates the principle of correlation; specific values for this compound would require a dedicated study.)

SpectrumParameterCalculated Value (DFT)Experimental Value
¹³C NMRC2 Chemical Shift (ppm)150.9150.3
¹³C NMRC8 Chemical Shift (ppm)129.8129.5
¹H NMRH2 Chemical Shift (ppm)8.858.89
¹H NMRH8 Chemical Shift (ppm)8.088.11
IRC=N Stretch (cm⁻¹)15951600

Data compiled from representative studies on quinoline and its derivatives. researchgate.netnih.govresearchgate.netscirp.org

The electronic properties of a molecule govern its reactivity, optical behavior, and intermolecular interactions. DFT provides a detailed picture of the electron distribution through the analysis of molecular orbitals and electrostatic potential.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in quantum chemistry. worldwidejournals.com The HOMO energy relates to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and kinetic stability. worldwidejournals.comresearchgate.net A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. scirp.org

For the parent quinoline molecule, DFT calculations place the HOMO energy at approximately -6.646 eV and the LUMO energy at -1.816 eV, resulting in an energy gap of 4.83 eV. scirp.org The fusion of a naphthalene (B1677914) ring to form this compound would extend the π-conjugated system, which is expected to raise the HOMO energy, lower the LUMO energy, and consequently decrease the HOMO-LUMO gap, leading to enhanced reactivity and a red-shift in its electronic absorption spectrum.

Table 3: Frontier Molecular Orbital Energies for Quinoline and Naphthalene as Reference Compounds.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
QuinolineDFT/6-31+G(d,p)-6.646-1.8164.83
NaphthaleneDFT/aug-cc-pVQZ-6.13-1.384.75

Data sourced from DFT studies on quinoline scirp.org and naphthalene. samipubco.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. wuxiapptec.com It is calculated by mapping the electrostatic potential onto the electron density surface. These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. wuxiapptec.comresearchgate.net

For this compound, the MEP map is expected to show the most negative potential localized around the nitrogen atom due to its high electronegativity and the presence of a lone pair of electrons. This makes the nitrogen atom the primary site for protonation and interaction with electrophiles. The hydrogen atoms of the aromatic rings would exhibit positive potential, making them susceptible to attack by nucleophiles.

Global reactivity descriptors, derived from the conceptual DFT framework, provide quantitative measures of a molecule's chemical reactivity and stability. These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is related to the HOMO-LUMO gap. scirp.org

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule acquires an additional electronic charge from the environment. researchgate.net

These descriptors help in comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Table 4: Global Reactivity Descriptors and Their Formulas. (Note: Values for quinoline are provided as a reference.)

DescriptorFormulaValue for Quinoline (eV)
Ionization Potential (I)I ≈ -EHOMO6.646
Electron Affinity (A)A ≈ -ELUMO1.816
Electronegativity (χ)χ = (I + A) / 24.231
Chemical Hardness (η)η = (I - A) / 22.415
Chemical Softness (S)S = 1 / η0.414
Electrophilicity Index (ω)ω = χ² / (2η)3.708

Formulas and reference data are based on conceptual DFT studies. scirp.orgresearchgate.net

Analysis of Electronic, Steric, and Solvation Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by a delicate interplay of electronic, steric, and solvation effects. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in dissecting these factors.

Electronic Effects: The distribution of electrons within the aromatic system of this compound is a primary determinant of its reactivity. The nitrogen atom introduces a significant perturbation to the electronic landscape of the parent naphthalene structure, altering the electron density at various positions. This influences the molecule's susceptibility to electrophilic and nucleophilic attack. nih.gov For instance, in related quinoline systems, the inclusion of nitrogen chemically alters the electronic makeup, leading to new properties. nih.gov Theoretical methods like the condensed Fukui function can be used to predict reactive sites by analyzing the frontier molecular orbitals. researchgate.net

Steric Effects: The three-dimensional shape of this compound and its derivatives plays a crucial role in directing the approach of reactants. Steric hindrance can block access to certain reactive sites, thereby influencing the selectivity of a reaction. In larger, more helical heteroaromatic systems, computational studies have shown that carbon-carbon bonds in the interior of the helical turn can lengthen to accommodate the twist, a phenomenon that has significant steric implications. researchgate.netnih.gov

Solvation Effects: The solvent environment can profoundly impact the reactivity and selectivity of chemical reactions. Solvation models in computational chemistry can simulate how solvent molecules interact with this compound, stabilizing or destabilizing transition states and intermediates. Studies on similar aza-aromatic compounds have demonstrated that understanding their aqueous chemistry is vital for explaining their behavior in biological systems. nih.gov The interaction with water molecules, for example, can be studied to understand adsorption properties and the thermodynamics of complex formation. nih.gov

Semi-Empirical and Ab Initio Calculations

A range of computational methods, from less computationally expensive semi-empirical techniques to more accurate ab initio and DFT calculations, are employed to study this compound.

Semi-Empirical Methods: These methods use parameters derived from experimental data to simplify calculations, making them suitable for large systems. While less accurate than ab initio methods, they can provide valuable qualitative insights into molecular properties.

Ab Initio and DFT Calculations: Ab initio methods solve the Schrödinger equation from first principles, without empirical parameters. DFT, a widely used method, calculates the electronic structure based on the electron density. These methods provide more accurate geometries, energies, and other molecular properties. nasa.gov For instance, DFT calculations at the B3LYP/6-31G* level of theory have been used to optimize the geometry of related heterohelicenes, showing good agreement with crystal structures. researchgate.net Time-dependent DFT (TD-DFT) is employed to calculate absorption and emission spectra. researchgate.net

Molecular Dynamics and Monte Carlo Simulations for Conformational and Tautomeric Studies

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecular behavior over time. By solving Newton's equations of motion for the atoms in the system, MD can be used to explore the conformational landscape of this compound and its derivatives. These simulations can reveal how the molecule flexes, bends, and interacts with its environment, such as a solvent or a biological receptor. mdpi.com For example, MD simulations have been used to study the stability of quinoline derivatives within the active sites of enzymes, providing insights into their potential as inhibitors. mdpi.comnih.gov

Monte Carlo (MC) Simulations: MC methods use random sampling to explore the vast conformational space of a molecule. This approach is particularly useful for identifying low-energy conformations and studying tautomeric equilibria, where a molecule can exist in two or more interconvertible forms.

Computational Modeling of Chemical Interactions (e.g., Receptor-Based Virtual Screening for chemical probes)

Computational modeling is a powerful tool for predicting and analyzing the interactions of this compound with other molecules, which is crucial for applications like drug discovery.

Receptor-Based Virtual Screening: This technique involves docking a library of virtual compounds, including this compound derivatives, into the three-dimensional structure of a biological target, such as an enzyme or receptor. nih.govnih.gov The goal is to identify compounds that bind favorably to the target, suggesting they may act as inhibitors or activators. nih.gov The binding affinity is often estimated using scoring functions that account for factors like electrostatic interactions and shape complementarity. nih.gov This approach has been successfully used to screen quinoline-based libraries against various therapeutic targets. nih.govresearchgate.net

Chemical Probes: this compound and its derivatives can be designed as fluorescent probes to detect specific analytes or to image biological processes. nanobioletters.comnih.govresearchgate.net Computational modeling can aid in the design of these probes by predicting their photophysical properties and their binding selectivity towards the target of interest. nih.gov For instance, quinoline-based fluorescent sensors have been developed for the detection of metal ions like Zn2+. nanobioletters.com

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Certain organic molecules with extended π-conjugated systems, like this compound, can exhibit significant nonlinear optical (NLO) properties. This means their optical properties, such as refractive index and absorption, change in response to the intensity of incident light.

Computational methods, particularly DFT and TD-DFT, are used to predict and analyze the NLO properties of these molecules. rsc.org Key parameters that are calculated include the first and second hyperpolarizabilities (β and γ), which are measures of the second- and third-order NLO response, respectively. nih.gov Studies on related systems have shown that the introduction of electron-donating and electron-accepting groups can significantly enhance the NLO response. nih.gov Computational analysis can help in designing novel this compound derivatives with optimized NLO properties for applications in areas like optical switching and data storage. rsc.orgnih.gov

Thermodynamic Property Calculations

Computational chemistry allows for the accurate prediction of various thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and heat capacity. nih.govscirp.orgstanford.edu

Derivatives and Analogs of Naphtho 1,2 G Quinoline

Synthesis of Substituted Naphtho[1,2-g]quinoline Derivatives

The synthesis of substituted this compound derivatives has been achieved through several methodologies, allowing for the introduction of various functional groups onto the core scaffold. These methods often involve multi-step sequences, starting from more readily available precursors.

A notable one-pot photochemical reaction provides a regioselective route to substituted this compound-7,12-diones. oup.com This method utilizes the reaction of 7-bromo-6-methoxyquinoline-5,8-dione (B12878820) with 1,1-diarylethylenes to construct the fused ring system. oup.com This approach is significant as it offers a direct pathway to aza-analogs of benz[a]anthracene-7,12-diones. oup.com

Another versatile approach involves the electrophilic cyclization of N-(2-alkynyl)anilines. This method allows for the synthesis of a wide variety of substituted quinolines under mild reaction conditions. nih.gov By using reagents such as iodine monochloride (ICl), iodine (I2), bromine (Br2), phenylselenyl bromide (PhSeBr), and p-nitrobenzenesulfenyl chloride (p-O2NC6H4SCl), 3-halogen-, selenium-, and sulfur-containing quinolines can be produced in moderate to good yields. nih.gov The reaction demonstrates good functional group tolerance, with substituents on the aniline (B41778) ring, ranging from electron-withdrawing to electron-donating groups, being well-accommodated. nih.gov

Furthermore, the synthesis of quinoline (B57606) derivatives can be accomplished through a one-pot reaction involving an aryl amine, an aryl aldehyde, and pyruvic acid, using beta-cyclodextrin (B164692) as a catalyst in water. rac.ac.in This method provides a straightforward route to substituted quinolines. rac.ac.in Additionally, various named reactions like the Combes, Doebner-Von Miller, and Friedlander syntheses have been historically important for constructing the quinoline ring system and can be adapted for the synthesis of naphthoquinoline derivatives. researchgate.net

The following table summarizes some examples of synthesized substituted this compound and related quinoline derivatives:

Compound NameStarting MaterialsReagents/ConditionsReference
Substituted this compound-7,12-diones7-bromo-6-methoxyquinoline-5,8-dione, 1,1-diarylethylenesOne-pot photochemical reaction oup.com
3-Halogen-, selenium-, and sulfur-containing quinolinesN-(2-alkynyl)anilinesICl, I2, Br2, PhSeBr, p-O2NC6H4SCl nih.gov
Substituted quinolinesAryl amine, aryl aldehyde, pyruvic acidBeta-cyclodextrin, water, reflux rac.ac.in
1-Acetyl-6-bromo-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dioneNot specifiedNot specified epa.gov

Strategies for Functionalization and Derivatization

The functionalization of the this compound scaffold is crucial for tuning its properties and exploring its potential applications. Various strategies have been developed to introduce diverse functional groups at specific positions of the quinoline ring system.

C-H bond functionalization has emerged as a powerful and atom-economical strategy for modifying the quinoline core. rsc.orgnih.gov This approach allows for the direct introduction of functional groups without the need for pre-functionalized starting materials, thus streamlining the synthetic process. rsc.org Metal-catalyzed C-H activation, in particular, has been extensively explored for the regioselective functionalization of quinolines and their N-oxide counterparts. nih.gov These methods offer a high degree of control over the position of substitution, enabling the synthesis of a wide range of derivatives with tailored properties. nih.gov

Another important strategy is the introduction of substituents through classical synthetic transformations. For instance, the synthesis of 2-substituted naphtho[2,3-g]quinoline-3-carboxylic acid esters can be achieved through a three-step sequence involving alkylation, reductive cyclization, and oxidative aromatization. researchgate.net Further functionalization at the 2-position can be accomplished using PyBOP-mediated reactions to introduce N-, S-, and O-nucleophiles. researchgate.net

The synthesis of chiral derivatizing reagents based on the quinoline scaffold has also been reported. researchgate.net By introducing a chiral moiety, such as the amino acid L-proline, new chiral reagents can be created. researchgate.net These reagents can then be used for the derivatization of other molecules, facilitating their separation and analysis. researchgate.net

The following table provides an overview of different functionalization and derivatization strategies for quinoline-based compounds:

StrategyDescriptionKey Reagents/CatalystsReference
C-H Bond FunctionalizationDirect introduction of functional groups onto the quinoline ring system.Transition metal catalysts rsc.orgnih.gov
PyBOP-mediated FunctionalizationIntroduction of nucleophiles at the 2-position of the quinoline core.PyBOP researchgate.net
Chiral DerivatizationSynthesis of chiral quinoline-based reagents for derivatizing other molecules.L-proline researchgate.net

Expanded Fused Ring Systems and Heterohelicenes containing Naphthoquinoline Moieties

The fusion of additional rings onto the this compound framework leads to the formation of expanded polycyclic aromatic systems and heterohelicenes with unique three-dimensional structures and electronic properties.

One approach to creating expanded fused systems involves the reaction of diquinodithiins with aromatic amines. nih.gov For example, the reaction of diquinodithiin with 1-naphthylamine (B1663977) hydrochloride yields quino[3,2-b]naphtho[1′,2′-e] oup.comnih.govthiazine, a pentacyclic azaphenothiazine. nih.gov Similarly, reaction with 2-naphthylamine (B18577) hydrochloride produces the isomeric quino[3,2-b]naphtho[2′,1′-e] oup.comnih.govthiazine. nih.gov These reactions demonstrate a method for constructing complex, linearly or angularly condensed heteroaromatic systems.

The synthesis of ring-fused quinolines can also be achieved through catalytic methods. Manganese-based catalysts have been shown to be effective for the direct synthesis of quinolines and pyridines from γ-amino alcohols and ketones or secondary alcohols. rsc.org This protocol has been applied to the synthesis of various substituted monocyclic, bicyclic, and tricyclic N-heterocycles. rsc.org

Furthermore, the synthesis of quinoline-annulated ring systems has been a significant area of research. researchgate.net Advances in this field have focused on the use of new catalysts, reaction media, and physical conditions to improve existing synthetic methodologies and develop novel strategies for constructing these complex architectures. researchgate.net The development of steroid-quinoline hybrids, where a quinoline ring is fused to a steroid nucleus, represents another facet of expanded fused ring systems. nih.gov These hybrids can be synthesized through sequential amination/annulation/aromatization reactions of ketosteroids with 2-acyl-substituted anilines. nih.gov

The table below lists some examples of expanded fused ring systems containing a naphthoquinoline moiety:

Compound ClassSynthetic MethodPrecursorsReference
Pentacyclic azaphenothiazinesReaction of diquinodithiins with aromatic aminesDiquinodithiins, naphthylamine hydrochlorides nih.gov
Ring-fused quinolinesManganese-catalyzed reactionγ-amino alcohols, ketones/secondary alcohols rsc.org
Steroid-quinoline hybridsSequential amination/annulation/aromatizationKetosteroids, 2-acyl-substituted anilines nih.gov

Hybrid Chemical Systems Incorporating this compound Scaffolds

Hybrid molecules, which covalently combine two or more pharmacophoric fragments, represent a promising strategy in drug discovery. The this compound scaffold has been incorporated into various hybrid chemical systems to create novel compounds with potentially enhanced biological activities.

One area of focus has been the development of hybrid molecules containing both naphthoquinone and quinolinedione scaffolds. nih.govnih.gov These hybrids aim to combine the redox properties of naphthoquinones with the biological activities of quinolinediones. nih.gov For example, the 1,2-naphthoquinone (B1664529) scaffold, which is present in biologically active natural products like β-lapachone, has been combined with other heterocyclic moieties. nih.gov

The synthesis of hybrid molecules often involves multi-step reaction sequences. For instance, new naphthoate-based scaffolds containing quinoline, pyranone, and cyclohexenone moieties have been synthesized via a one-pot sequential addition/oxidation process. nih.gov This reaction involves the initial reaction of acenaphthoquinone with β-diketones, followed by an oxidative cleavage step. nih.gov

Another approach involves the synthesis of quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole (B32235) or benzotriazole (B28993) moiety. mdpi.com These hybrid molecules are prepared by the condensation of the corresponding quinoline-3-carbaldehyde with various hydrazides. mdpi.com The resulting hydrazones have been investigated for their cytotoxic properties. mdpi.com

The following table summarizes some examples of hybrid chemical systems incorporating the this compound scaffold:

Hybrid SystemComponent ScaffoldsSynthetic ApproachReference
Naphthoquinone-quinolinedione hybridsNaphthoquinone, QuinolinedioneVarious synthetic methods nih.govnih.gov
Naphthoate-based hybridsNaphthoate, Quinoline, Pyranone, CyclohexenoneOne-pot sequential addition/oxidation nih.gov
Quinoline-triazole/benzotriazole hybridsQuinoline, 1,2,4-Triazole/BenzotriazoleCondensation of quinoline-3-carbaldehyde with hydrazides mdpi.com

Chemical Structure-Property Relationships (SPR) Studies

Understanding the relationship between the chemical structure of this compound derivatives and their properties is crucial for the rational design of new compounds with desired characteristics. Structure-property relationship (SPR) studies investigate how modifications to the molecular structure influence various physical, chemical, and biological properties.

For quinoline-based compounds, SPR studies have been conducted to understand their antioxidant activity. In a series of tetracyclic and pentacyclic azaphenothiazines, the degree of antioxidant activity was found to depend on factors such as lipophilicity and molecular size. nih.gov The type of ring fusion (linear vs. angular) and the nature of substituents also played a role in modulating the antioxidant potential. nih.gov

In the context of cytotoxic properties, studies on quinoline-3-carbaldehyde hydrazones revealed that the nature of the heterocyclic moiety attached to the quinoline core significantly influences their activity. mdpi.com For example, benzotriazole-containing quinolines generally exhibited more pronounced cancer cell growth inhibitory effects compared to their 1,2,4-triazole-containing counterparts. mdpi.com

Computational methods, such as Density Functional Theory (DFT) and Car-Parrinello Molecular Dynamics (CPMD), have been employed to investigate the structure-property relationships in naphtho- and anthra-quinone derivatives. mdpi.com These studies provide insights into the electronic structure, intramolecular hydrogen bonding, and proton transfer dynamics, which are important for understanding the reactivity and potential biological activity of these compounds. mdpi.com

The following table highlights key findings from structure-property relationship studies of quinoline derivatives:

Property StudiedKey Structural FactorsMethodologyReference
Antioxidant ActivityLipophilicity, molecular size, type of ring fusion, substituentsIn vitro antioxidant assays nih.gov
CytotoxicityNature of heterocyclic substituent (benzotriazole vs. 1,2,4-triazole)In vitro cytotoxicity studies mdpi.com
Electronic Structure and Proton DynamicsIntramolecular hydrogen bondingDFT and CPMD calculations mdpi.com

Applications in Materials Science and Chemical Research

Organic Electronic Materials and Optoelectronic Devices

The extended π-conjugated system and inherent charge transport capabilities of the naphtho[1,2-g]quinoline framework make it a promising candidate for use in organic electronic materials and optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs)

Quinoline (B57606) derivatives, in general, are recognized for their potential in OLEDs. nih.govresearchgate.net They can function as fluorescent materials in the light-emitting layer of these devices. researchgate.netindexacademicdocs.org The general structure of an OLED consists of a hole transport layer (HTL), a light-emitting layer (fluorescent layer), and an electron transport layer (ETL) sandwiched between two electrodes. researchgate.netindexacademicdocs.org The emission color and efficiency of the OLED can be tuned by modifying the chemical structure of the fluorescent material.

Derivatives of pyrazolo[3,4-b]quinoline have been successfully employed as emitting materials in OLEDs. acs.orgresearchgate.net For instance, 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines with various substituents have been used as dopants in a host material, resulting in devices that emit bright blue light. acs.orgresearchgate.net The performance of these OLEDs, including their external quantum efficiency and power efficiency, is influenced by the nature of the substituents on the quinoline core. acs.orgresearchgate.net Furthermore, carbazole–quinoline hybrids have been developed as host materials for highly efficient orange and deep-red phosphorescent OLEDs (PhOLEDs), demonstrating excellent performance and long operational lifetimes. rsc.org

Photovoltaic Cells

The application of quinoline derivatives extends to third-generation photovoltaics, including polymer solar cells and dye-sensitized solar cells (DSSCs). nih.gov These compounds can act as photoactive materials, absorbing light and facilitating the generation of charge carriers. nih.gov The performance of such solar cells, characterized by parameters like open-circuit voltage (Voc), short-circuit current (Isc), fill factor (FF), and efficiency (η), is dependent on the specific molecular structure of the quinoline derivative used. nih.govnih.gov

For example, a novel pyrano[3,2-c]quinoline derivative, when incorporated into a thin film combined with n-Si, showed a significant enhancement in photovoltaic performance. nih.gov The efficiency of the device increased from 0.71% to 4.64% with increased illumination intensity, highlighting the potential of this class of compounds in solar cell applications. nih.gov

Conductive and Semiconductor Materials

The inherent electronic properties of fused aromatic systems like naphthoquinolines make them suitable for use as organic semiconductors. Copolymers based on an acenaphtho[1,2-b]quinoxaline (B1266190) core have been synthesized and shown to have low band gaps, a desirable characteristic for organic thin-film transistors (OTFTs). rsc.org These materials have demonstrated hole mobilities in the range of 10⁻⁵ to 10⁻³ cm²/Vs, indicating their potential for use in electronic circuits. rsc.org The electrical properties of these materials can be further tuned through chemical modifications.

Optical Devices and Fluorescent Dyes

The rich photophysical properties of this compound and its analogs make them valuable components in the design of optical devices and as fluorescent dyes. nih.govacs.org Their ability to absorb and emit light in the visible and ultraviolet regions of the electromagnetic spectrum is central to these applications.

Derivatives of naphtho[2,3-f]quinoline (B15498161) have been shown to exhibit strong luminescence in solution, suggesting their potential as organic electroluminescent media. nih.govacs.org The synthesis of these compounds can be achieved through efficient one-pot, multi-component reactions. nih.govacs.org Similarly, certain quinoline-1,3-benzodioxole chalcones have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optical devices. rsc.org The thermal stability and photophysical characteristics of these compounds are key factors in determining their suitability for such applications. rsc.org

Fluorescent Probes and Chemical Sensors (e.g., for nitroanalytes)

The fluorescence of this compound derivatives can be sensitive to the presence of specific analytes, making them excellent candidates for the development of fluorescent probes and chemical sensors. A notable application is in the detection of nitroaromatic compounds, which are often components of explosives.

Benzo[de]naphtho[1,8-gh]quinolines have been synthesized and their photophysical properties studied, revealing fluorescence emission in the range of 454–482 nm with quantum yields up to 54%. chimicatechnoacta.ru These compounds have demonstrated the ability to act as chemosensors for the visual detection of nitro-containing explosives. chimicatechnoacta.ru The mechanism of detection often involves fluorescence quenching upon interaction with the nitroanalyte. The Stern-Volmer constants, which quantify the efficiency of this quenching, have been measured to be as high as 21587 M⁻¹, with detection limits for nitroanalytes reaching as low as 1.4 ppm. chimicatechnoacta.ru

Quinoline-tagged fluorescent organic probes have also been designed for the sensing of nitro-phenolic compounds, such as the highly explosive 2,4,6-trinitrophenol (TNP), in water. rsc.org The sensitivity of these probes can be tuned by altering the spacer connecting the quinoline chromophore to a receptor unit. rsc.org Furthermore, quinoline-based fluorescent probes have been developed for the detection of metal ions like Pb²⁺ and Zn²⁺, as well as for nitric oxide in biological systems. nih.govnih.govmdpi.com

Catalysis and Design of Catalytic Systems

The nitrogen atom within the quinoline ring system can act as a coordination site for metal ions, making this compound and its derivatives useful ligands in the design of catalytic systems. While the direct use of this compound in catalysis is an area of ongoing research, the broader class of quinolines has seen significant application in various catalytic transformations.

Gold-catalyzed methodologies have been effectively used for the synthesis of quinolines themselves. rsc.org Furthermore, nanocatalysts, such as those based on palladium or nickel oxide nanoparticles, have been employed in the synthesis of quinoline derivatives. researchgate.netnih.gov These catalytic systems often offer advantages such as high yields, mild reaction conditions, and the potential for catalyst recycling. researchgate.netnih.gov For instance, a one-pot synthesis of 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives has been achieved using a solid acid magnetic nanocatalyst. nih.gov The development of efficient catalytic methods for the synthesis of functionalized quinolines is crucial for accessing new materials with tailored properties for the applications discussed above.

Utilization as Structural Frameworks in Advanced Organic Synthesis

The this compound core serves as a foundational structure in the field of advanced organic synthesis, enabling the construction of more complex, polycyclic aromatic compounds. Researchers have developed synthetic routes to this framework and its derivatives, highlighting its utility in creating novel molecular architectures.

A notable method for the synthesis of derivatives of this framework is the one-pot photochemical reaction of 7-bromo-6-methoxyquinoline-5,8-dione (B12878820) with 1,1-diarylethylenes, which regioselectively yields substituted this compound-7,12-diones. oup.com This approach provides a new route to aza-analogues of benz[a]anthracene-7,12-diones, which are of interest for their potential biological and material applications. oup.com The ability to construct this complex heterocyclic system in a single step underscores the efficiency of modern synthetic methodologies. oup.com

Furthermore, the synthesis of related structures, such as naphtho[1,2-g]quinoxaline-7,12-diones, has been achieved through the reaction of 6,7-dichloro-5,8-quinoxalinedione with dinucleophilic reagents. mdpi.com While structurally distinct due to the presence of a second nitrogen atom in the quinoxaline (B1680401) ring, the synthetic strategies employed for these analogues can often be adapted for the synthesis of this compound derivatives, showcasing the versatility of the broader naphtho-fused heterocyclic family in synthetic chemistry. The development of such synthetic methods is crucial for exploring the structure-property relationships of these compounds and for accessing new materials with tailored functionalities.

The following table summarizes a synthetic approach to a this compound derivative:

Starting MaterialsReaction TypeProductSignificance
7-bromo-6-methoxyquinoline-5,8-dione and 1,1-diarylethylenesOne-pot photochemical reactionSubstituted this compound-7,12-dionesProvides a new route to aza-analogues of benz[a]anthracene-7,12-diones. oup.com

Applications in Polymer Chemistry and as Raw Materials for Specialty Polymers

While direct applications of this compound in polymer chemistry are an emerging area of research, the broader class of naphtho-fused heterocyclic compounds has demonstrated significant potential as monomers for specialty polymers. These polymers often exhibit desirable thermal, electronic, and optical properties, making them suitable for applications in organic electronics.

For instance, research on related structures such as naphtho[1,2-d:5,6-d']bis( oup.commdpi.comnih.govtriazole)-based wide-bandgap alternating copolymers has shown their utility in polymer solar cells and field-effect transistors. nycu.edu.tw In these polymers, the naphtho-fused core acts as a mild electron acceptor, contributing to the generation of a wide bandgap, which is advantageous for pairing with low bandgap non-fullerene acceptors in solar cell devices. nycu.edu.tw

Similarly, copolymers based on the acenaphtho[1,2-b]quinoxaline core, another related heterocyclic system, have been synthesized and investigated as low band gap materials for organic thin-film transistors. rsc.org These polymers, incorporating oligothiophene derivatives as donor moieties, exhibit hole mobilities suitable for transistor applications. rsc.org The optical and electrochemical properties of these materials can be tuned by modifying the chemical structure of the monomers. rsc.org

These examples highlight the potential of incorporating this compound into polymer backbones to create new materials with tailored optoelectronic properties for a range of applications. The rigid and planar structure of the this compound unit could impart high thermal stability and facilitate intermolecular π-π stacking, which is beneficial for charge transport in organic electronic devices.

Polymer SystemMonomer CoreApplicationKey Properties
Wide-bandgap alternating copolymersNaphtho[1,2-d:5,6-d']bis( oup.commdpi.comnih.govtriazole)Polymer solar cells, Field-effect transistorsWide optical bandgap. nycu.edu.tw
Low band gap copolymersAcenaphtho[1,2-b]quinoxalineOrganic thin-film transistorsLow band gap, hole mobility. rsc.org

Development of Chemical Indicators

The inherent luminescent properties of many polycyclic aromatic hydrocarbons and their heteroaromatic analogues make them excellent candidates for the development of chemical sensors and indicators. The this compound framework, with its extended π-system, is expected to exhibit fluorescence, and its derivatives have been explored for such applications.

The luminescence of quinoline derivatives is well-documented, with their photophysical properties being tunable through the introduction of various substituents. researchgate.netnih.gov For example, the luminescent properties of naphtho[2,3-f]quinoline derivatives have been investigated, with these compounds showing potential as organic electroluminescent (EL) media. acs.orgnih.gov The fluorescence emission can be influenced by the electronic nature of the substituents on the quinoline ring. researchgate.net

A compelling example of the application of a related naphthoquinoline isomer in chemical sensing is the use of benzo[de]naphtho[1,8-gh]quinolines for the detection of nitro-containing explosives. chimicatechnoacta.ru These compounds exhibit fluorescence emission that is quenched in the presence of nitroaromatic analytes. chimicatechnoacta.ru The sensitivity of these sensors is quantified by the Stern-Volmer constant, with high values indicating efficient quenching and thus high sensitivity. chimicatechnoacta.ru This sensing mechanism is based on the interaction between the electron-rich fluorophore and the electron-deficient nitro compounds. chimicatechnoacta.ru

Given these findings for related isomers, it is highly probable that this compound and its derivatives could be developed into effective chemical indicators for various analytes. The nitrogen atom in the quinoline moiety can act as a binding site for metal ions or other species, leading to changes in the fluorescence properties upon binding, forming the basis for a "turn-on" or "turn-off" fluorescent sensor.

Compound FamilyApplicationPrinciple of Operation
Naphtho[2,3-f]quinoline derivativesOrganic electroluminescent (EL) mediaInherent luminescent properties. acs.orgnih.gov
Benzo[de]naphtho[1,8-gh]quinolinesChemosensors for nitro explosivesFluorescence quenching in the presence of nitroanalytes. chimicatechnoacta.ru
Quinoline derivativesGeneral chemical sensorsTunable photophysical properties. researchgate.netnih.gov

Q & A

Q. How should researchers handle batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality control via HPLC (≥95% purity threshold) and track lot-specific impurities using GC-MS. For scale-up (>10 g), optimize mixing efficiency (e.g., flow chemistry) to minimize thermal degradation .

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